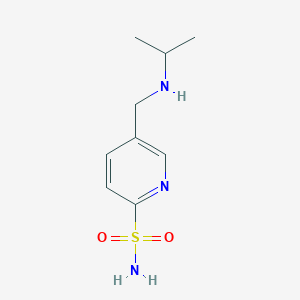

5-((Isopropylamino)methyl)pyridine-2-sulfonamide

Description

5-((Isopropylamino)methyl)pyridine-2-sulfonamide is a sulfonamide derivative featuring a pyridine core substituted with an isopropylaminomethyl group at the 5-position and a sulfonamide group at the 2-position. This compound belongs to a class of pyridine-based sulfonamides known for their diverse pharmacological activities, including inhibition of carbonic anhydrases (CAs) and modulation of glutamate receptors . Its structure combines the sulfonamide moiety, a common pharmacophore in enzyme inhibitors, with a flexible isopropylamino side chain, which may enhance binding selectivity and pharmacokinetic properties.

Properties

Molecular Formula |

C9H15N3O2S |

|---|---|

Molecular Weight |

229.30 g/mol |

IUPAC Name |

5-[(propan-2-ylamino)methyl]pyridine-2-sulfonamide |

InChI |

InChI=1S/C9H15N3O2S/c1-7(2)11-5-8-3-4-9(12-6-8)15(10,13)14/h3-4,6-7,11H,5H2,1-2H3,(H2,10,13,14) |

InChI Key |

SMMSJJLEUAORBW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NCC1=CN=C(C=C1)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Sulfonyl Chloride Intermediate Synthesis

The pyridine-2-sulfonamide moiety is commonly prepared via reaction of pyridine-2-sulfonyl chloride with amines. Sulfonyl chlorides serve as reactive intermediates for sulfonamide formation.

-

- Solvent: Dry acetonitrile (MeCN) or N-methylpyrrolidone (NMP)

- Base: N,N-diisopropylethylamine (Hünig’s base)

- Temperature: Room temperature (rt) to moderate heating (up to 140 °C)

- Reaction time: 16 hours to 24 hours

Reaction Scheme:

$$

\text{Pyridine-2-sulfonyl chloride} + \text{Isopropylamine} \xrightarrow[\text{MeCN, rt}]{\text{Hünig’s base}} \text{Pyridine-2-sulfonamide}

$$-

- The sulfonylation step is chemoselective and can be performed in parallel synthesis setups with high success rates (~69%) and moderate yields (~44%) for sulfonamide libraries.

- The use of N,N-diisopropylethylamine facilitates efficient amination without side reactions.

- Reaction solvent choice influences yield and purity; NMP allows for elevated temperature reactions without solvent evaporation.

Direct Sulfonamide Formation Using Sulfinylamine Reagents

An alternative approach involves the use of sulfinylamine reagents such as tert-butylsulfinylamine (t-BuONSO) reacting with organometallic reagents (e.g., Grignard reagents) to form primary sulfonamides directly.

-

- Temperature: −78 °C (optimal)

- Organometallic reagents: Aryl or alkyl Grignard reagents

- Solvent: Usually ether or THF

-

- High yields (up to 80% for primary sulfonamides)

- Broad substrate scope including heterocyclic amines and alkyl groups

- Mild conditions prevent decomposition of sensitive groups

Installation of the Isopropylamino Methyl Group at the 5-Position

The 5-position substitution with an isopropylamino methyl group can be introduced via nucleophilic substitution or reductive amination on appropriately functionalized pyridine precursors.

Method 1: Nucleophilic Substitution

- Starting from 5-(chloromethyl)pyridine-2-sulfonamide or similar halogenated intermediates

- Reaction with isopropylamine under basic conditions

- Solvent: Polar aprotic solvents such as DMF or DMSO

- Temperature: Room temperature to moderate heating

Method 2: Reductive Amination

- Starting from 5-formylpyridine-2-sulfonamide

- Reaction with isopropylamine in the presence of reducing agents (e.g., sodium cyanoborohydride)

- Mild conditions preserve sulfonamide integrity

Representative Experimental Procedure

| Step | Reagents & Conditions | Outcome | Notes |

|---|---|---|---|

| 1. Sulfonyl chloride formation | Pyridine-2-sulfonic acid + thionyl chloride (SOCl2), reflux | Pyridine-2-sulfonyl chloride | Intermediate for sulfonamide synthesis |

| 2. Sulfonamide formation | Pyridine-2-sulfonyl chloride + isopropylamine + i-Pr2NEt, MeCN, rt, 16 h | 5-(isopropylsulfonamido)pyridine | High chemoselectivity, moderate yield |

| 3. 5-Position substitution | 5-(chloromethyl)pyridine-2-sulfonamide + isopropylamine, DMF, 50 °C, 12 h | 5-((Isopropylamino)methyl)pyridine-2-sulfonamide | Requires purification by HPLC or recrystallization |

Analytical and Purification Considerations

- Purification: Preparative HPLC and recrystallization from hydrocarbon solvents (e.g., n-heptane) are effective for isolating pure crystalline forms.

- Characterization: Confirmed by NMR (1H, 13C), LC-MS, and melting point analysis.

- Crystallinity: Some sulfonamide derivatives exhibit polymorphism; controlling solvent and temperature during crystallization is crucial.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Sulfonyl chloride + amine | Pyridine-2-sulfonyl chloride + isopropylamine | i-Pr2NEt, MeCN | rt, 16 h | 44–69% (library average) | Simple, chemoselective | Requires sulfonyl chloride prep |

| Sulfinylamine + organometallic | t-BuONSO + Grignard reagent | −78 °C, ether/THF | 62–80% | Mild, broad scope | Sensitive reagents, low temp | |

| Nucleophilic substitution | 5-(chloromethyl)pyridine-2-sulfonamide + isopropylamine | DMF, 50 °C | Moderate | Straightforward | Steric hindrance possible | |

| Reductive amination | 5-formylpyridine-2-sulfonamide + isopropylamine + NaBH3CN | Mild, room temp | Moderate | Preserves sensitive groups | Requires aldehyde precursor |

Chemical Reactions Analysis

Types of Reactions

5-((Isopropylamino)methyl)pyridine-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

5-((Isopropylamino)methyl)pyridine-2-sulfonamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition.

Medicine: Explored for its potential therapeutic properties, such as antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 5-((Isopropylamino)methyl)pyridine-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Key Observations :

- The ureido-linked derivatives in show strong CA II inhibition due to their ability to coordinate the enzyme’s zinc ion via the sulfonamide group. The isopropylaminomethyl substituent in the target compound may lack this direct coordination but could improve membrane permeability due to its hydrophobic nature.

Amine-Substituted Pyridine Derivatives in Receptor Modulation

Compounds with pyridine cores and amine side chains are also prominent in glutamate receptor antagonism. For instance:

- SIB-1757 and SIB-1893 (): These mGluR5 antagonists feature pyridine or pyridinol scaffolds with methyl/phenyl substituents. Their IC50 values for mGluR5 inhibition are ~0.3 µM, attributed to noncompetitive binding .

- 5-((Isopropylamino)methyl)pyridine-2-sulfonamide differs by incorporating a sulfonamide group, which may redirect activity toward enzymatic targets rather than receptor modulation.

Comparison with Sulfonamide Methoxypyridine Derivatives

describes sulfonamide methoxypyridine analogs (e.g., compounds 11g–11j) with substituted benzothienopyrimidine cores. These compounds are optimized for kinase inhibition, with variations in amine substituents (isopropyl, morpholinopropyl) influencing solubility and potency. For example:

*LogP estimated using substituent contributions.

Key Observations :

Analytical Data

- 1H/13C NMR : Confirmed substituent integration and regiochemistry.

- ESI-MS : Verified molecular weights (e.g., m/z 325.1 for a related CA inhibitor) .

Biological Activity

5-((Isopropylamino)methyl)pyridine-2-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

5-((Isopropylamino)methyl)pyridine-2-sulfonamide is characterized by its pyridine ring substituted with an isopropylamino group and a sulfonamide moiety. The molecular formula is C11H16N2O2S, and it has a molecular weight of approximately 240.32 g/mol. The presence of the sulfonamide group is significant as it is known for its antimicrobial properties.

The biological activity of this compound largely stems from its ability to inhibit specific enzymes involved in cellular processes. Sulfonamides typically act by inhibiting the bacterial enzyme dihydropteroate synthase, which is crucial for folate synthesis. This inhibition leads to the disruption of nucleic acid synthesis in bacteria, thereby exerting antimicrobial effects .

Antimicrobial Properties

Research indicates that 5-((Isopropylamino)methyl)pyridine-2-sulfonamide exhibits notable antimicrobial activity. It has been identified as a lead compound for developing new antibiotics and antiparasitic drugs. The compound's efficacy against various bacterial strains suggests it could serve as a valuable therapeutic agent in treating infections.

Structure-Activity Relationship (SAR)

The biological activity of sulfonamides can be significantly influenced by their chemical structure. Studies have shown that modifications to the isopropylamino substituent can enhance enzyme inhibitory activity. For instance, smaller or larger alkyl groups may lead to reduced effectiveness due to steric hindrance or inadequate binding .

Table 1: Structure-Activity Relationship Insights

| Compound | Substituent | IC50 (nM) | Activity |

|---|---|---|---|

| 22c | Isopropyl | 0.22 | PI3K Inhibitor |

| 22a-l | Various | Varies | Enzyme Inhibition |

Case Studies

- Antimicrobial Efficacy : A study conducted on various sulfonamide derivatives, including those similar to 5-((Isopropylamino)methyl)pyridine-2-sulfonamide, demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated a promising therapeutic application in treating resistant bacterial infections.

- Antitumor Mechanisms : In vitro experiments on compounds with similar structures revealed that they could effectively induce apoptosis in cancer cell lines by modulating the PI3K/AKT/mTOR signaling pathway. These findings highlight the potential for further development of 5-((Isopropylamino)methyl)pyridine-2-sulfonamide as an anticancer agent through targeted modifications .

Q & A

Q. What are the recommended synthetic routes for 5-((Isopropylamino)methyl)pyridine-2-sulfonamide, and how can reaction conditions be optimized?

Methodological Answer: A viable synthesis begins with the sulfonation of pyridine derivatives, followed by functionalization of the amino-methyl group. For example:

Sulfonamide Formation : React pyridine-2-sulfonyl chloride with isopropylamine under basic conditions (e.g., NaHCO₃ in THF) at 0–5°C to minimize side reactions .

Mannich Reaction : Introduce the isopropylaminomethyl group via a Mannich reaction using formaldehyde and isopropylamine. Optimize pH (6–7) and temperature (40–50°C) to enhance yield .

Critical Parameters : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) and purify via recrystallization (ethanol/water) to achieve >95% purity .

Q. How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer: Combine spectroscopic and crystallographic methods:

- NMR : Use - and -NMR to verify the sulfonamide (-SONH-) proton (δ 7.5–8.0 ppm) and isopropyl group (δ 1.2–1.4 ppm) .

- X-ray Crystallography : Grow single crystals in a mixed solvent system (e.g., DCM/hexane) to resolve stereochemical ambiguities, particularly for chiral analogs .

- HPLC-MS : Employ reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity and detect trace impurities .

Q. What solvents and conditions are suitable for solubility testing?

Methodological Answer: The compound’s solubility depends on polarity and hydrogen-bonding capacity:

- Polar Solvents : Soluble in DMSO, methanol, and DMF due to sulfonamide’s hydrogen-bond acceptor properties .

- Nonpolar Solvents : Limited solubility in hexane or toluene.

Protocol : Perform gravimetric analysis by dissolving 10 mg in 1 mL of solvent at 25°C with sonication (30 min). Centrifuge to isolate undissolved material .

Q. What safety precautions are critical during handling?

Methodological Answer:

- PPE : Use nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Work in a fume hood to prevent inhalation of dust (TLV: 1 mg/m³) .

- Spill Management : Absorb spills with inert material (e.g., vermiculite), avoid water rinsing, and dispose as hazardous waste .

Advanced Research Questions

Q. How can enantiomers of chiral analogs be separated and characterized?

Methodological Answer:

Q. What strategies address contradictory data in stereostructure assignments?

Methodological Answer:

- X-ray vs. NMR : If NMR data conflicts with crystallography (e.g., unexpected coupling constants), re-examine crystal packing effects or dynamic processes (e.g., rotamerism) using variable-temperature NMR .

- DFT Calculations : Perform density functional theory (DFT) simulations (B3LYP/6-31G*) to predict -NMR shifts and compare with experimental data .

Q. How does the compound’s reactivity vary under acidic vs. basic conditions?

Methodological Answer:

Q. What computational methods predict its biological activity?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with carbonic anhydrase IX (PDB: 3IAI). Focus on sulfonamide-Zn coordination and hydrophobic contacts with the isopropyl group .

- ADMET Prediction : Employ SwissADME to estimate logP (2.1), bioavailability (0.55), and blood-brain barrier penetration .

Q. How can stability studies under accelerated conditions be designed?

Methodological Answer:

- Forced Degradation : Expose the compound to 40°C/75% RH for 4 weeks. Analyze degradation products via LC-MS (e.g., oxidation of the pyridine ring or sulfonamide hydrolysis) .

- Light Sensitivity : Use a photostability chamber (ICH Q1B guidelines) with UV-vis irradiation (320–400 nm) to assess isomerization or decomposition .

Q. What mechanisms explain its inhibitory activity in enzyme assays?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.